Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate
Description
Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate (CAS: 2225143-90-6) is a heterocyclic compound featuring a fused pyrrolo-thiazole core with a bromine substituent at position 2 and a methyl ester at position 5. Its molecular weight is 261.1 g/mol, with a purity ≥95% . The compound has been utilized in synthetic pathways, such as in the preparation of pyrrolamide-type GyrB/ParE inhibitors, where its bromine atom facilitates nucleophilic substitution reactions .
Properties
IUPAC Name |
methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c1-12-6(11)4-2-3-5(9-4)13-7(8)10-3/h2,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQJNHLJMPXVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)SC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate typically involves the bromination of a pyrrolo-thiazole precursor followed by esterification. One common method includes:
Bromination: The starting material, 4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom or reduce other functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as sulfoxides and sulfones.
- Reduced products with the bromine atom removed or other functional groups reduced.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its applications include:
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in a study on A549 lung cancer cells, it exhibited an IC50 value of approximately 12 µM, indicating promising anticancer properties that warrant further investigation for therapeutic use.
- Antimicrobial Activity : This compound has shown efficacy against several bacterial strains. Screening results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.
- Anti-inflammatory Effects : Evidence suggests that this compound may inhibit pro-inflammatory cytokine production in macrophages, potentially reducing inflammation and benefiting conditions characterized by chronic inflammation.
Materials Science
In materials science, this compound is utilized in the development of organic semiconductors and advanced materials due to its unique electronic properties. Its ability to participate in various reactions allows for the creation of novel materials with tailored characteristics.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent and Core Variations
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
Key Observations:
- Substituent Effects: Bromine at C2 increases molecular weight and electronegativity compared to methyl, enhancing reactivity in cross-coupling reactions .
- Core Modifications: Thieno[3,2-b]pyrrole (CAS 238749-50-3) replaces nitrogen with sulfur in one ring, altering aromaticity and dipole moments .
Biological Activity
Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure comprising a pyrrole ring fused to a thiazole ring, with a bromine atom and a carboxylate group contributing to its chemical reactivity and biological profile. The following sections explore its biological activity, including mechanisms of action, specific therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.12 g/mol. The presence of bromine enhances the compound's electrophilic character, potentially increasing its reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrN₂O₂S |
| Molecular Weight | 235.12 g/mol |
| Structural Features | Pyrrole-thiazole fusion |
| Unique Properties | Electrophilic reactivity |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. This mechanism is crucial in therapeutic contexts where enzyme modulation is desired.
- Receptor Modulation : It can also act as a modulator of receptor activity, affecting signal transduction pathways within cells. This modulation can lead to altered cellular responses that are beneficial in treating various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study : In a study evaluating the compound's effects on A549 lung cancer cells, an IC50 value (the concentration required to inhibit cell growth by 50%) was determined to be approximately 12 µM. This suggests that the compound has promising anticancer properties and warrants further investigation for potential therapeutic use.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. For instance:
- Study Findings : A screening for antimicrobial activity revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, there is evidence suggesting anti-inflammatory effects:
- Mechanistic Insights : The compound may inhibit the production of pro-inflammatory cytokines in macrophages, thus reducing inflammation. This effect could be beneficial in conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | Pyrrole-thiazole fusion | Antidiabetic activity |
| Ethyl 2-(benzoylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate | Benzoyl substitution | Enhanced solubility |
| This compound | Bromine substitution | Potential for electrophilic reactions |
This comparative analysis indicates that while other compounds share structural similarities with this compound, its unique combination of bromine substitution and bicyclic structure may impart distinct biological activities.
Q & A
Q. What are the common synthetic routes for Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols starting from readily available precursors. For example, analogous pyrrolo-thiazole systems are synthesized via cyclization reactions using thiourea or methyl thioglycolate under basic conditions (e.g., anhydrous sodium carbonate in ethanol) . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol is preferred for cyclization steps .
- Catalysts : Base catalysts (e.g., Na₂CO₃) improve yields in heterocycle formation .
- Temperature : Controlled reflux conditions (70–100°C) minimize side reactions . Post-synthetic bromination at the 2-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under inert atmospheres .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns, with deshielded protons near the bromo group (~δ 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H⁺] at m/z 275.12 for C₈H₇BrN₂O₂S) .
- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (a ≈ 5.8 Å, b ≈ 9.5 Å) resolve atomic positions and hydrogen-bonding networks . Software like SHELXL refines disordered atoms, particularly in the pyrrolo-thiazole core .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromo vs. methyl groups) influence biological activity in pyrrolo-thiazole derivatives?
Substituents dictate pharmacodynamic properties:
- Bromo groups : Enhance electrophilicity, enabling covalent binding to cysteine residues in enzyme active sites (e.g., kinases) .
- Methyl/ethoxy esters : Improve membrane permeability via increased lipophilicity (logP ~2.5) .
- Phenyl substituents : π-Stacking interactions with aromatic amino acids (e.g., tyrosine) enhance target affinity . For antiviral applications, brominated derivatives show IC₅₀ values <10 µM against RNA viruses due to thiazole-mediated RNA polymerase inhibition .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Key challenges include:
- Disordered atoms : The bromo and ester groups often exhibit rotational disorder. SHELXL’s PART instruction partitions electron density for anisotropic refinement .
- Twinned crystals : Data integration tools in CrysAlisPro mitigate overlapping reflections .
- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies robust N–H···O/S motifs stabilizing the lattice .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often stem from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) for cytotoxicity comparisons .
- Substituent positioning : Regioselective bromination (2- vs. 4-position) alters bioactivity; LC-MS/MS validates synthetic purity .
- Solubility effects : DMSO concentrations >1% may artifactually inhibit targets; use lower concentrations or alternative solvents (e.g., PEG-400) .
Methodological Considerations
Q. What computational tools aid in predicting the reactivity of this compound?
- DFT calculations : Gaussian09 optimizes geometries (B3LYP/6-31G*) to predict electrophilic sites (e.g., C-2 bromine as a leaving group) .
- Molecular docking : AutoDock Vina screens binding poses against targets like COX-2 (PDB: 5KIR) to prioritize derivatives for synthesis .
Q. How can researchers validate synthetic intermediates in multi-step routes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
